![molecular formula C12H13NO4 B035336 Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate CAS No. 104662-85-3](/img/structure/B35336.png)
Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
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Overview
Description
“Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a chemical compound with the molecular formula C10H9NO4 . It is also known as “Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” and has a molecular weight of 207.19 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” are not available, related compounds have been studied .Physical And Chemical Properties Analysis
“Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a solid substance . It has a molecular weight of 207.19 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate has been used in the synthesis of benzoxazinyl pyrazolone arylidenes, exhibiting potent antimicrobial and antioxidant properties (Sonia et al., 2013).
Antibacterial Activity
- It has also been involved in the creation of compounds with significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).
COX-2 Inhibitors
- This chemical has been utilized in synthesizing potential COX-2 inhibitors, a significant target for anti-inflammatory drugs (Reddy et al., 2006), (Reddy & Rao, 2008).
Lipase-catalyzed Resolution Studies
- It has played a role in studies involving the lipase-catalyzed resolution of novel compounds, contributing to the understanding of stereoselective processes (Prasad et al., 2006).
Microwave-catalyzed Synthesis
- The compound is involved in microwave-catalyzed synthesis processes, enhancing reaction rates and improving yields (Dabholkar & Gavande, 2003).
Synthesis of New Fused and Spiro Derivatives
- Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate is used in synthesizing new fused and spiro 1,4-benzoxazine derivatives, expanding the chemical diversity in this area (Moustafa, 2005).
Biological Activity Testing
- This compound has been a key player in synthesizing and testing various derivatives for biological activities, including antimicrobial and antihistaminic properties (Jayamma & Reddy, 1994).
Structural and Spectroscopic Studies
- It has been pivotal in the structural and spectroscopic analysis of various chemical compounds, contributing to a deeper understanding of chemical properties and reactions (Neuvonen & Pihlaja, 1988), (Neuvonen et al., 1989).
Ecofriendly Photochemical Transformations
- It's involved in unique photochemical reactions, leading to the synthesis of novel compounds such as β-lactams, showcasing its utility in green chemistry applications (Marubayashi et al., 1992).
Vibrational Assignments in Spectroscopy
- The compound aids in vibrational assignments in spectroscopy, enhancing the understanding of molecular structures and dynamics (Dunkers & Ishida, 1995).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPIARUBRADJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403223 |
Source
|
Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
CAS RN |
104662-85-3 |
Source
|
Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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